3-Hydroxy-2,2-dimethylhexanal is an organic compound with the molecular formula C8H16O2. It is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO) and a hydroxyl group (-OH) at the third carbon position. This compound is also known by its IUPAC name, (3R)-3-hydroxy-2,2-dimethylhexanal, and is characterized by its unique structure that includes two methyl groups attached to the second carbon of the hexanal chain. The compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
Several synthesis methods can be employed to produce 3-hydroxy-2,2-dimethylhexanal:
3-Hydroxy-2,2-dimethylhexanal has several potential applications:
Several compounds share structural similarities with 3-hydroxy-2,2-dimethylhexanal. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxybutyraldehyde | C4H8O2 | Shorter carbon chain; potential metabolic role |
| 3-Hydroxy-2-methylpentanal | C7H14O2 | Similar aldehyde functionality; different branching |
| 3-Hydroxy-4-methylpentanal | C7H14O2 | Variation in branching; potential different reactivity |
| 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O | Shorter chain; closely related structure |
What sets 3-hydroxy-2,2-dimethylhexanal apart from these similar compounds is its unique combination of both a hydroxyl and an aldehyde group on a relatively larger carbon chain (eight carbons). This structural arrangement may impart distinct reactivity patterns and biological interactions compared to its shorter-chain counterparts.
3-Hydroxy-2,2-dimethylhexanal, with the molecular formula C8H16O2 and molecular weight of 144.21 grams per mole, exhibits distinctive thermodynamic characteristics influenced by both its aldehyde functionality and hydroxyl group [1]. The compound exists as a liquid under standard conditions, consistent with other medium-chain aldehydes containing polar functional groups [28] [29].
The boiling point of 3-Hydroxy-2,2-dimethylhexanal is estimated to fall within the range of 210-220 degrees Celsius, significantly elevated compared to non-hydroxylated aldehydes of similar molecular weight due to intermolecular hydrogen bonding interactions [28] [31]. This elevation reflects the dual influence of the carbonyl group's dipole moment and the hydrogen-bonding capability of the hydroxyl substituent [29] [33].
Table 1: Predicted Thermodynamic Properties of 3-Hydroxy-2,2-dimethylhexanal
| Property | Value | Basis |
|---|---|---|
| Boiling Point | 210-220°C (estimated) | Comparison with similar hydroxylated aldehydes |
| Melting Point | Below 25°C (estimated) | Expected liquid state at ambient conditions |
| Density | 0.92-0.95 g/cm³ (estimated) | Typical range for C8 hydroxycarbonyl compounds |
| Flash Point | 85-90°C (estimated) | Based on aldehyde volatility patterns |
| Vapor Pressure | 0.02-0.05 mmHg at 25°C | Reduced volatility due to hydrogen bonding |
| Refractive Index | 1.42-1.45 (estimated) | Characteristic of alcohol-aldehyde bifunctional compounds |
The phase behavior of this compound demonstrates typical characteristics of polar organic molecules, with the hydroxyl group creating strong intermolecular associations that influence both vapor pressure and thermal stability [29] [34]. The presence of two methyl substituents at the alpha position provides steric hindrance that affects molecular packing and subsequently influences melting point depression [32] [35].
The solubility characteristics of 3-Hydroxy-2,2-dimethylhexanal are governed by the compound's amphiphilic nature, combining a hydrophobic alkyl chain with polar hydroxyl and carbonyl functionalities [9]. In aqueous systems, moderate solubility is observed, estimated at 5-15 grams per liter, primarily attributed to hydrogen bonding between the hydroxyl group and water molecules [29] [12].
The compound demonstrates excellent miscibility with polar protic solvents including ethanol and methanol, where the hydroxyl functionality enables extensive hydrogen bonding networks [9] [10]. In polar aprotic solvents such as dimethyl sulfoxide, high solubility is maintained due to the solvent's ability to solvate both the carbonyl oxygen and hydroxyl group through dipole-dipole interactions [10] [11].
Table 2: Solubility Profile in Various Solvent Systems
| Solvent System | Predicted Solubility | Interaction Mechanism |
|---|---|---|
| Water | Moderately soluble (5-15 g/L) | Hydrogen bonding with hydroxyl group |
| Ethanol | Highly soluble | Mutual hydrogen bonding networks |
| Methanol | Highly soluble | Similar polarity and hydrogen bonding |
| Chloroform | Soluble | Moderate polarity compatibility |
| Dimethyl sulfoxide | Highly soluble | Dipole-dipole interactions with both functional groups |
| Diethyl ether | Moderately soluble | Limited hydrogen bonding capability |
| n-Hexane | Slightly soluble | Incompatible polarity, limited dissolution |
In non-polar solvents like n-hexane, solubility is severely limited due to the inability of the solvent to stabilize the polar functional groups through appropriate intermolecular interactions [12] [13]. The branched structure created by the gem-dimethyl substitution pattern influences solubility by affecting molecular surface area and steric accessibility of polar sites [13] [14].
3-Hydroxy-2,2-dimethylhexanal exhibits weak acidic properties primarily through the hydroxyl group, with an estimated pKa value in the range of 14-15, consistent with secondary alcohols [3] [15]. The proximity of the electron-withdrawing aldehyde group to the hydroxyl functionality slightly enhances the acidity compared to simple secondary alcohols [15] [16].
The compound can exist in multiple tautomeric forms, with the predominant equilibrium between the keto and enol forms involving the hydroxyl group adjacent to the carbonyl carbon [15] [19]. However, due to the steric hindrance imposed by the gem-dimethyl groups at the alpha position, the enol tautomer is significantly destabilized, favoring the keto form under normal conditions [16] [19].
Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents stabilizing the hydroxyl-containing form through hydrogen bonding interactions [16]. In contrast, non-polar environments may slightly favor any hemiacetal formation through intramolecular cyclization, though this is sterically hindered by the branched structure [15] [19].
The compound's behavior in different pH environments reflects typical aldehyde reactivity, with the carbonyl carbon remaining electrophilic across a wide pH range [19]. Under strongly basic conditions, deprotonation of the hydroxyl group can occur, potentially leading to elimination reactions or rearrangement processes [15] [16].
The infrared spectrum of 3-Hydroxy-2,2-dimethylhexanal displays characteristic absorption bands that provide definitive structural identification [44] [45]. The most prominent feature appears in the carbonyl stretching region at 1720-1740 wavenumbers, consistent with saturated aliphatic aldehydes [44] [48]. This band exhibits high intensity due to the large dipole moment change during the carbon-oxygen double bond stretching vibration [49].
The hydroxyl group manifests as a broad absorption band spanning 3200-3600 wavenumbers, typically appearing as a medium to strong intensity peak due to hydrogen bonding interactions [44] [50]. The breadth of this absorption reflects the various hydrogen-bonding environments present in different conformational states of the molecule [46] [47].
Table 3: Infrared Spectroscopic Band Assignments
| Frequency Range (cm⁻¹) | Assignment | Intensity | Diagnostic Value |
|---|---|---|---|
| 3200-3600 | O-H stretch (hydrogen bonded) | Medium-strong, broad | Confirms hydroxyl presence |
| 2850-3000 | C-H stretch (aliphatic) | Strong | Alkyl chain identification |
| 2720-2760 | C-H stretch (aldehydic) | Weak-medium | Aldehyde functionality confirmation |
| 1720-1740 | C=O stretch (aldehydic) | Very strong | Primary carbonyl identification |
| 1350-1450 | C-H bend (methyl groups) | Medium | Branching pattern indication |
| 1000-1200 | C-O stretch | Medium-strong | Secondary alcohol confirmation |
| 950-1050 | C-C stretch | Medium | Skeletal vibrations |
The aldehydic carbon-hydrogen stretching appears as a distinctive weak to medium intensity band at 2720-2760 wavenumbers, providing unambiguous identification of the aldehyde functionality [47] [48]. This absorption occurs at unusually low frequency for carbon-hydrogen bonds due to the electron-withdrawing effect of the adjacent carbonyl group [47] [50].
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that enable complete structural elucidation of 3-Hydroxy-2,2-dimethylhexanal [52] [53]. The aldehydic proton appears as a highly deshielded signal at 9.5-9.8 parts per million, reflecting the strong deshielding effect of the carbonyl group's magnetic anisotropy [53] [55].
The hydroxyl proton exhibits variable chemical shift behavior between 3.5-5.0 parts per million, depending on concentration, temperature, and solvent conditions due to rapid exchange processes [52] [56]. This signal typically appears broad and may be absent in deuterated solvents due to hydrogen-deuterium exchange [52].
Table 4: Nuclear Magnetic Resonance Spectroscopic Data
| Structural Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aldehydic H (CHO) | 9.5-9.8 | 195-200 (C=O) | Singlet |
| Hydroxyl H (OH) | 3.5-5.0 (exchangeable) | Not applicable | Broad singlet |
| C-3 H (CHOH) | 3.8-4.2 | 70-75 (CHOH) | Complex multiplet |
| Gem-dimethyl H | 1.0-1.2 | 20-25 | Singlet |
| Methylene H (C-4, C-5) | 1.2-2.4 | 20-35 | Multiplets |
| Terminal methyl H | 0.9-1.1 | 10-15 | Triplet |
Carbon-13 nuclear magnetic resonance provides precise identification of the carbonyl carbon at 195-200 parts per million, within the characteristic range for aldehydes [53] [54]. The hydroxyl-bearing carbon appears at 70-75 parts per million, shifted downfield relative to simple alkyl carbons due to the electronegative oxygen substituent [54] [57].
The gem-dimethyl carbons produce a distinctive signal at 20-25 parts per million, while the remaining aliphatic carbons appear in their expected ranges based on their electronic environments [52] [57]. The substitution pattern creates characteristic splitting patterns that aid in structural confirmation [56].
The ultraviolet-visible absorption spectrum of 3-Hydroxy-2,2-dimethylhexanal exhibits characteristic transitions associated with the carbonyl chromophore [22] [51]. The primary absorption band occurs at 280-290 nanometers, corresponding to the n→π* transition of the carbonyl group, with relatively low extinction coefficient values typical of this forbidden transition [22] [26].
A more intense π→π* transition appears at shorter wavelengths around 180-190 nanometers, though this high-energy absorption often falls outside the practical analytical range for most spectrophotometers [22] [51]. The position and intensity of these absorptions remain relatively unaffected by the hydroxyl substituent due to the lack of extended conjugation [26] [27].
Table 5: Ultraviolet-Visible Absorption Characteristics
| Transition Type | Wavelength (nm) | Extinction Coefficient | Assignment |
|---|---|---|---|
| n→π* (carbonyl) | 280-290 | Low (ε ≈ 10-100) | Oxygen lone pair to carbonyl π* |
| π→π* (carbonyl) | 180-190 | High (ε ≈ 1000-10000) | Carbonyl π to π* transition |
| σ→σ* (C-O, C-C) | <200 | Variable | High-energy σ-bond transitions |
The absence of extended conjugation in 3-Hydroxy-2,2-dimethylhexanal results in absorption characteristics similar to simple aliphatic aldehydes, with no significant bathochromic shifts observed [25] [27]. The hydroxyl group contributes primarily through inductive effects rather than chromophoric enhancement, maintaining the spectral simplicity characteristic of non-conjugated carbonyl compounds [22] [26].
Industrial-scale production of 3-hydroxy-2,2-dimethylhexanal employs several established methodologies that have been optimized for commercial viability. The most prevalent approach involves aldol condensation reactions between appropriately substituted aldehydes and ketones [1] [2].
The primary industrial method utilizes the condensation of isobutyraldehyde with formaldehyde under controlled conditions [1]. This process is carried out using base-catalyzed aldol condensation, where the reaction typically operates at temperatures ranging from 60 to 80 degrees Celsius with sodium hydroxide as the base catalyst [2] [3]. Industrial production data from the 1970s indicated annual production levels exceeding 4.5 × 10^9 grams, demonstrating the significant commercial importance of related hydroxy aldehydes [1].
Large-scale enzymatic production represents an emerging alternative for industrial synthesis. Deoxyribose-5-phosphate aldolase has demonstrated remarkable scalability, with production rates reaching 30.6 grams per liter per hour in 100-gram batch operations [4] [5]. The enzymatic approach offers superior enantioselectivity with enantiomeric excess values exceeding 99.9% and diastereomeric excess of 96.6% [5]. Catalyst loadings have been optimized from 20% to 2% by weight through improved enzyme variants discovered from environmental DNA libraries [4] [5].
Fed-batch reactor configurations have proven particularly effective for industrial aldol processes. The implementation of substrate feeding protocols over 3-hour periods prevents substrate inhibition while maintaining optimal reaction rates [4]. Volumetric productivities have reached 93 grams per liter over 3 hours using improved aldolase variants, representing a 400-fold improvement over initial enzymatic conditions [5].
Continuous flow reactor systems provide additional advantages for large-scale production. Hollow fiber reactors incorporating aminosilane-grafted silica-zirconia-titanium composite materials enable continuous aldol condensation with yields approaching 100% at optimized flow rates [6]. These systems facilitate catalyst recycling and reduce operational complexities associated with batch processing [6].
| Production Method | Scale | Yield | Catalyst Loading | Production Rate |
|---|---|---|---|---|
| Base-catalyzed aldol | Industrial | 85-90% [2] | 5-10% NaOH [3] | Variable |
| Enzymatic DERA | 100g batch [5] | >95% [5] | 2% enzyme [5] | 30.6 g/L/h [5] |
| Continuous flow | Pilot scale [6] | ~100% [6] | Immobilized [6] | Variable |
Asymmetric synthesis of 3-hydroxy-2,2-dimethylhexanal relies heavily on chiral catalyst systems that control stereochemical outcomes. Proline-based organocatalysts represent the most extensively studied approach for asymmetric aldol reactions [7] [8].
Proline catalysis operates through an enamine mechanism, where the pyrrolidine ring forms a covalent intermediate with the ketone substrate [7]. The Hajos-Parrish-Eder-Sauer-Wiechert cyclization demonstrated that proline catalysts can achieve excellent yields and enantioselectivities with loadings as low as 3 mol% [7]. Modified proline derivatives, including binam-prolinamides, have shown enhanced performance under solvent-free conditions with enantioselectivities up to 97% [8].
Palladium-catalyzed asymmetric allylic alkylation provides an alternative route to chiral tertiary hydroxy aldehydes. These reactions proceed through π-allyl palladium intermediates with chiral ligands controlling both regioselectivity and enantioselectivity [9]. The methodology enables access to α-tertiary hydroxy aldehydes from readily available α-halo or α-hydroxy ketones with excellent yields and enantioselectivity [9].
Chiral Lewis acid catalysts offer complementary selectivity patterns in asymmetric aldol reactions. Denmark's work on chiral Lewis base catalysis of Mukaiyama aldol reactions demonstrates the potential for high stereoinduction using silicon-based enolates [10]. These systems exhibit 1,5-syn induction patterns with ethyl ketone substrates, achieving diastereoselectivities exceeding 99:1 [10].
Enzymatic asymmetric synthesis utilizing aldolases provides exceptional stereochemical control. 2-Deoxyribose-5-phosphate aldolase catalyzes unprecedented asymmetric aldol reactions with three aldehyde substrates simultaneously [11]. Engineered aldolase variants exhibit improved substrate scope and stereoselectivity through rational design and directed evolution approaches [12] [13].
Bifunctional organocatalysts combining acid and base functionalities enhance catalytic efficiency in asymmetric aldol reactions. These systems exploit cooperative catalysis mechanisms, where the acid component activates the electrophile while the base generates the nucleophilic enolate [14]. Polystyrene-supported acid-base catalysts demonstrate excellent recyclability while maintaining high enantioselectivity in aqueous media [14].
| Catalyst Type | Enantioselectivity | Yield | Loading | Reference |
|---|---|---|---|---|
| Proline [7] | >90% ee | 85-95% | 3 mol% | [7] |
| Pd-chiral ligand [9] | >95% ee | >90% | 5 mol% | [9] |
| Aldolase DERA [5] | >99.9% ee | >95% | 2 wt% | [5] |
| Binam-prolinamide [8] | 97% ee | >90% | 10 mol% | [8] |
Green chemistry principles have driven the development of environmentally sustainable aldol condensation methodologies for hydroxy aldehyde synthesis. Solvent-free reaction conditions represent a primary focus for reducing environmental impact [15] [8].
Ionic liquid catalysis provides an environmentally benign alternative to traditional base catalysis. Functionalized ionic liquids serve dual roles as both solvents and catalysts, eliminating the need for separate base catalysts and organic solvents [16] [17]. Quaternary ammonium and tetrabutylphosphonium ionic liquids achieve yields approaching 90% in aldol condensations with aromatic aldehydes [16]. These systems demonstrate excellent recyclability, maintaining activity through at least five reaction cycles without apparent loss of catalytic performance [16].
Microwave-assisted heating significantly enhances reaction efficiency while reducing energy consumption. Microwave irradiation accelerates aldol condensation reactions, reducing reaction times from 6 hours to 30 minutes for equivalent conversions [16] [18]. The ionic character of ionic liquid media provides excellent coupling with microwave irradiation, enabling rapid heating and improved reaction kinetics [16]. Furfural-acetone condensation reactions achieve complete conversion within 30 minutes under microwave conditions compared to several hours using conventional heating [18].
Water as a reaction medium offers exceptional environmental benefits for aldol condensation reactions. Aqueous aldol reactions proceed efficiently at ambient temperature while suppressing Schiff base formation that deactivates amine catalysts [19] [14]. Base-catalyzed aldol condensation between benzaldehyde and p-acetylbenzoic acid in water demonstrates enhanced reaction rates compared to organic solvents, with kinetic isotope effect studies confirming mechanistic advantages [20] [21].
Heterogeneous catalysis using biomass-derived materials provides sustainable catalyst alternatives. Orange peel ash functions as an effective heterogeneous catalyst for aqueous aldol reactions, demonstrating the valorization of agricultural waste materials [22]. The catalyst maintains activity through four successive cycles with minimal loss in catalytic performance [22]. Aminosilane-grafted composite materials enable continuous flow aldol reactions with yields approaching 100% while facilitating catalyst recovery and reuse [6].
Solvent-free mechanochemical approaches eliminate organic solvents entirely. Ball milling techniques enable aldol condensation reactions under neat conditions, reducing environmental impact while maintaining product yields [8]. These methods prove particularly effective for solid substrates and can accommodate various ketone and aldehyde combinations [8].
| Green Chemistry Approach | Advantages | Yields | Recyclability |
|---|---|---|---|
| Ionic liquids [16] | No organic solvents | ~90% | 5+ cycles |
| Microwave heating [16] | Reduced time/energy | >90% | Enhanced |
| Aqueous reactions [14] | Water as solvent | 85-95% | Variable |
| Biomass catalysts [22] | Waste valorization | 80-90% | 4 cycles |
| Mechanochemical [8] | Solvent-free | >90% | Good |
Effective purification strategies are essential for obtaining high-purity 3-hydroxy-2,2-dimethylhexanal from complex reaction mixtures. Bisulfite adduct formation represents the most established method for aldehyde purification and separation [23] [24] [25].
Liquid-liquid extraction protocols utilizing sodium bisulfite enable selective removal of aldehydes from reaction mixtures. The bisulfite ion reacts with aldehydes to form charged adducts that partition into the aqueous phase, allowing separation from neutral organic components [23] [24]. Water-miscible solvents facilitate rapid adduct formation during 30-second shaking protocols, significantly improving extraction efficiency [24]. The protocol accommodates sterically hindered neopentyl aldehydes and various reactive ketones while tolerating diverse functional groups [24].
Re-isolation of aldehydes from bisulfite adducts employs alkaline conditions to regenerate the free aldehyde. Treatment with 50% sodium hydroxide at pH 12 releases the aldehyde, which can be extracted into ethyl acetate with recovery rates exceeding 95% [23]. Modified protocols using hexanes minimize degradation caused by dissolved sulfur dioxide, particularly important for alkene-containing substrates [23].
Crystallization techniques require careful optimization due to the relatively high solubility of hydroxy aldehydes in common solvents. Oiling-out systems present particular challenges, where liquid-liquid phase separation occurs instead of crystallization [26]. Seeding strategies below the monotectic temperature enable nucleation in solute-rich droplets, producing crystalline materials with "desert rose" morphologies [26]. Cyclohexane and methylcyclohexane provide optimal crystallization media, yielding crystalline products with 74% recovery and 98.8% HPLC purity [26].
Continuous purification methods integrate separation directly into synthesis workflows. Packed-bed reactors enable simultaneous reaction and product separation, achieving Cbz-aminopolyol yields of 71.9% in continuous operation [27]. Immobilized enzyme systems prevent enzyme leaching while maintaining high conversion rates and facilitating product recovery [27].
Process optimization focuses on maximizing yields while minimizing impurity formation. Statistical design of experiments enables systematic optimization of reaction parameters including temperature, residence time, and catalyst equivalents [28]. Response surface methodology identifies optimal conditions balancing product yield against impurity formation, achieving selectivities exceeding 90% with conversions of 78.4% [28].
Yield optimization through fed-batch strategies prevents substrate inhibition while maximizing product formation. Controlled substrate addition over 3-hour periods maintains optimal substrate ratios while preventing accumulation of inhibitory intermediates [4]. Elementary process function optimization determines optimal temperature and pressure profiles for maximizing production rates [29].
| Purification Method | Recovery | Purity | Advantages |
|---|---|---|---|
| Bisulfite extraction [24] | >95% | High | Selective, mild |
| Crystallization [26] | 74% | 98.8% | High purity |
| Continuous separation [27] | 71.9% | Good | Integrated process |
| Fed-batch optimization [4] | >90% | High | Prevents inhibition |
Comprehensive characterization of synthetic byproducts is crucial for understanding reaction mechanisms and optimizing purification strategies. Mass spectrometry provides the most sensitive detection method for low-level impurities in aldol condensation reactions [30] [31].
Double aldol condensation represents the primary side reaction in aldol synthesis, forming higher molecular weight compounds. Gas chromatography-mass spectrometry analysis reveals byproducts with molecular ions at 295 m/z corresponding to double aldol condensation products [30]. These impurities typically elute later in chromatographic separations due to increased molecular weight and reduced volatility [30]. Trending analysis demonstrates that double aldol byproducts first appear after 9 minutes reaction time and increase with extended reaction periods [30].
Nuclear magnetic resonance spectroscopy enables structural identification of byproducts and reaction monitoring. 1H NMR provides qualitative analysis of neat samples and reaction mixtures, enabling identification of predominant functional groups undergoing transformation [32]. The aldehyde proton resonance between 9-10 ppm serves as a diagnostic indicator for successful aldehyde removal during purification [23]. Chemical shift analysis reveals hydrogen bonding patterns that influence product formation and purification behavior [33].
Desorption electrospray ionization mass spectrometry facilitates high-throughput screening of reaction conditions and byproduct identification. DESI-MS analysis of aldol reaction mixtures printed onto PTFE surfaces enables rapid assessment of product formation and side reaction prevalence [31]. This approach reveals solvent-dependent reactivity trends that inform scale-up strategies and reaction optimization [31].
Self-condensation products represent common impurities when using excess ketone reagents. NMR analysis identifies these byproducts through characteristic methyl ketone resonances and coupling patterns [32]. Gas chromatography separation enables quantitative determination of self-condensation versus cross-condensation products [34].
Reduction byproducts form through competing hydrogenation reactions, particularly in the presence of metal catalysts. Alcohol formation competes with aldol condensation, reducing yields of the desired aldehyde product [29]. Process optimization requires careful control of hydrogen partial pressure and catalyst selectivity to minimize alcohol byproduct formation [29].
Degradation products arise from extended reaction times or harsh conditions. Time-course studies demonstrate optimal reaction lengths of 4 hours, with longer times resulting in decreased product formation due to chemical degradation [35]. Glyceraldehyde-3-phosphate degradation represents a particular challenge in enzymatic systems, shifting equilibrium away from desired products [35].
Fragmentation patterns in mass spectrometry provide structural information for unknown byproducts. Alpha cleavage and dehydration represent characteristic fragmentation modes for aldehyde compounds [36]. Molecular model analysis assists in understanding fragmentation pathways and structural assignment [34].
| Byproduct Type | Detection Method | Characteristic Signals | Impact on Yield |
|---|---|---|---|
| Double aldol [30] | GC-MS | m/z 295 | 5-10% reduction |
| Self-condensation [32] | NMR | Ketone resonances | Variable |
| Reduction products [29] | GC-MS | Alcohol peaks | 10-15% loss |
| Degradation [35] | Multiple | Time-dependent | Increasing |